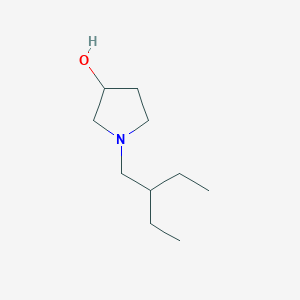
1-(2-Ethylbutyl)pyrrolidin-3-ol
Übersicht
Beschreibung
Synthesis Analysis
Pyrrolidine derivatives, such as 1-(2-Ethylbutyl)pyrrolidin-3-ol, can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Chemical Reactions Analysis
Pyrrolidine derivatives, including 1-(2-Ethylbutyl)pyrrolidin-3-ol, can undergo various chemical reactions. For instance, they can participate in 1,3-dipolar cycloaddition reactions . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
EBPA has a molecular weight of 197.33 g/mol and a boiling point of 251°C. It is highly soluble in water, ethanol, and chloroform. EBPA has a refractive index of 1.49669 and a density of 0.9915 g/mL at 25°C. The chemical formula of EBPA is C12H23NO, and it has a slightly sweet odor.Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this saturated scaffold stems from its sp^3-hybridization, which allows for efficient exploration of the pharmacophore space, contributes to the stereochemistry of molecules, and provides increased three-dimensional coverage due to the non-planarity of the ring. This review highlights the utility of pyrrolidine and its derivatives, including prolinol (a structural analog of 1-(2-Ethylbutyl)pyrrolidin-3-ol), in designing bioactive molecules with target selectivity. The structural flexibility offered by the pyrrolidine ring facilitates the creation of compounds with varied biological profiles, emphasizing its importance in drug discovery and the design of new pyrrolidine compounds with diverse biological activities (Li Petri et al., 2021).
Role of Pyrrolidine Derivatives in Pharmacology
Piracetam, a cyclic derivative of γ-aminobutyric acid and a notable member of the pyrrolidine family, showcases the wide-ranging biological activities associated with pyrrolidine derivatives. This includes enhanced learning, memory, brain metabolism, and cognitive abilities. The review focuses on various biological activities linked to piracetam and its derivatives, highlighting the synthetic methodologies and promising effects in managing and treating diseases like alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury. This underscores the versatility of pyrrolidine derivatives in pharmacological applications and their potential in therapeutic advancements (Dhama et al., 2021).
Pyrrolidine Scaffold in MMP Inhibitors
Matrix metalloproteinases (MMPs) are critical in many physiological and pathological processes, and inhibitors based on the pyrrolidine scaffold have emerged as potential therapeutics for various diseases. The pyrrolidine ring serves as an excellent foundation for designing MMP inhibitors, with compounds showing low nanomolar activity for certain MMP subclasses. This review emphasizes the structure, activity, and selectivity profiles of pyrrolidine scaffold-based MMP inhibitors, illustrating the scaffold’s effectiveness in the development of potent MMP inhibitors. The diversity of pyrrolidine derivatives, including sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives, showcases the scaffold's versatility in medicinal chemistry (Cheng et al., 2008).
Eigenschaften
IUPAC Name |
1-(2-ethylbutyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-9(4-2)7-11-6-5-10(12)8-11/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFPEYCZJYYAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylbutyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





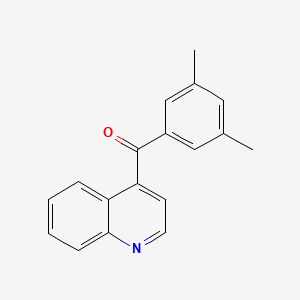
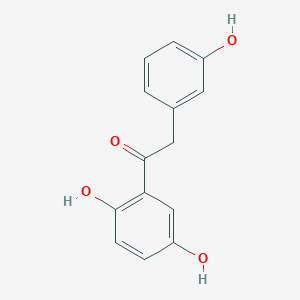
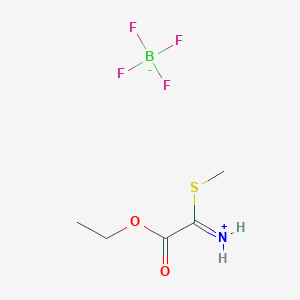
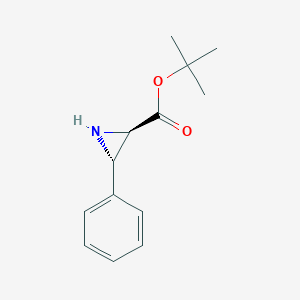
![2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol](/img/structure/B1472152.png)
![[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1472153.png)

![1-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1472160.png)
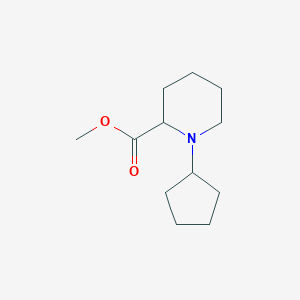
![1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride](/img/structure/B1472163.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1472164.png)
![1-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1472165.png)